Technical Guide: 1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9)
Technical Guide: 1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9)
Document ID: MGNE-77301429-WG Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(6-Methoxy-2-naphthyl)ethanol (CAS: 77301-42-9), a critical chemical intermediate and a known impurity, metabolite, and photo-degradation product of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2][3] This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and analytical detection, and its relationship with the parent drug, Naproxen. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams to support research and development activities.
Chemical Identity and Physical Properties
1-(6-Methoxy-2-naphthyl)ethanol is recognized in pharmaceutical contexts primarily as Naproxen Impurity K.[2][4][5] Its structure features a naphthalene (B1677914) core with a methoxy (B1213986) group at the 6-position and a 1-hydroxyethyl group at the 2-position. This compound is a racemic mixture.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 77301-42-9 | [4] |
| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanol | [2] |
| Synonyms | (1RS)-1-(6-Methoxy-2-naphthyl)ethanol, Naproxen Impurity K, 6-Methoxy-α-methyl-2-naphthalenemethanol, 2-(1-Hydroxyethyl)-6-methoxynaphthalene | [2][4][6] |
| Molecular Formula | C₁₃H₁₄O₂ | [4] |
| Molecular Weight | 202.25 g/mol | [2][4] |
| Appearance | White to off-white powder or crystals | [1][6] |
| Melting Point | 109.0 - 115.0 °C | [7] |
| Solubility | Soluble in DMSO, DMF, ethanol, chloroform, acetone, dichloromethane, ethyl acetate (B1210297). Insoluble in water. | [1][8][9] |
| Storage & Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture. | [1] |
Relationship to Naproxen
This compound is a key intermediate in certain synthetic routes to Naproxen. Specifically, the asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol can be a critical step in the stereoselective synthesis of (S)-Naproxen.[10] It is also classified as a known impurity in Naproxen drug substance and can form as a photo-degradation product.[1] Its presence and quantification are critical for the quality control and stability testing of Naproxen formulations.
Experimental Protocols
Synthesis Protocol: Reduction of 2-Acetyl-6-methoxynaphthalene
This protocol describes a standard laboratory procedure for the synthesis of 1-(6-Methoxy-2-naphthyl)ethanol by the reduction of its corresponding ketone precursor using sodium borohydride (B1222165).
Objective: To synthesize 1-(6-Methoxy-2-naphthyl)ethanol.
Materials:
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2-Acetyl-6-methoxynaphthalene
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Sodium borohydride (NaBH₄)
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Ethanol (absolute)
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Deionized water
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6M Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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250 mL round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator, filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-Acetyl-6-methoxynaphthalene in 100 mL of absolute ethanol. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reducing Agent: Cool the flask in an ice-water bath. Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate until the starting ketone spot has disappeared.
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Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of deionized water to quench the excess sodium borohydride.
-
Acidification: Acidify the mixture to pH ~2 by the dropwise addition of 6M HCl to decompose the borate (B1201080) complex.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol/water or toluene (B28343) to yield the final product as a white crystalline solid.
Analytical Protocol: HPLC Method for Impurity Profiling
This protocol provides a general framework for the detection and quantification of 1-(6-Methoxy-2-naphthyl)ethanol (Naproxen Impurity K) in Naproxen drug substance. This method is based on typical reversed-phase HPLC conditions for Naproxen impurity analysis.
Objective: To detect and quantify 1-(6-Methoxy-2-naphthyl)ethanol in a Naproxen sample.
Instrumentation & Materials:
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High-Performance Liquid Chromatography (HPLC) system with UV detector.
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YMC-Pack ODS-A (250 x 4.6 mm, 5 µm) column or equivalent C18 stationary phase.
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Reference standard of 1-(6-Methoxy-2-naphthyl)ethanol.
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Naproxen drug sample for analysis.
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Acetonitrile (B52724) (HPLC grade).
-
Ammonium (B1175870) acetate (reagent grade).
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Acetic acid (reagent grade).
-
Water (HPLC grade).
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 3.8 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 45% Mobile Phase A : 55% Mobile Phase B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient (~25 °C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Buffer Preparation: Prepare a 10 mM solution of ammonium acetate in HPLC grade water. Adjust the pH to 3.8 using glacial acetic acid. Filter through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix the buffer (Mobile Phase A) and acetonitrile (Mobile Phase B) in a 45:55 v/v ratio. Degas the solution before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 1-(6-Methoxy-2-naphthyl)ethanol reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards (e.g., 0.25 - 5 µg/mL) by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the Naproxen drug sample in the mobile phase to a final concentration of 500 µg/mL.
-
Analysis: Equilibrate the HPLC column with the mobile phase for at least 30 minutes. Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of the impurity.
Spectroscopic and Analytical Data
The identity and purity of 1-(6-Methoxy-2-naphthyl)ethanol are confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data
| Technique | Data | Reference(s) |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 202 (Calculated: 202.10) Key Fragments (m/z): 187 (loss of -CH₃), 184 (loss of H₂O), 171 (loss of -CH₂OH), 159, 128, 115 | [4] |
| ¹H-NMR (Predicted) | Solvent: CDCl₃ δ (ppm): ~7.7 (m, 3H, Ar-H), ~7.4 (m, 1H, Ar-H), ~7.1 (m, 2H, Ar-H), ~5.0 (q, 1H, -CH(OH)-), ~3.9 (s, 3H, -OCH₃), ~2.0 (d, 1H, -OH), ~1.6 (d, 3H, -CH₃) | |
| ¹³C-NMR (Predicted) | Solvent: CDCl₃ δ (ppm): ~158 (Ar-C-O), ~141 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~124 (Ar-CH), ~119 (Ar-CH), ~106 (Ar-CH), ~70 (-CH(OH)-), ~55 (-OCH₃), ~25 (-CH₃) | |
| FTIR (Predicted) | Wavenumber (cm⁻¹): 3600-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 3000-2850 (C-H stretch, aliphatic), 1600-1450 (C=C stretch, aromatic ring), ~1250 (C-O stretch, aryl ether), 1100-1000 (C-O stretch, secondary alcohol) |
Note: Predicted NMR and FTIR data are based on the chemical structure and typical values for the respective functional groups, as specific experimental data is not widely published. This data should be used for guidance and confirmed experimentally.
References
- 1. Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 1-(6-Methoxy-2-naphthyl)ethanol | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. youtube.com [youtube.com]
- 10. CN112321420A - Naproxen impurity and preparation method thereof - Google Patents [patents.google.com]
